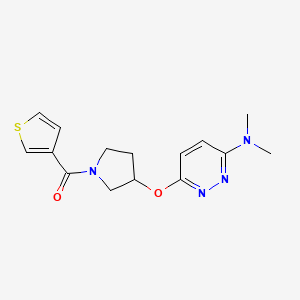
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a complex heterocyclic organic molecule with significant potential in medicinal chemistry. Its structural features suggest interactions with various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and experimental findings.
Structural Overview
The compound consists of several key functional groups:
- Pyridazine ring : Known for its role in modulating biological activity.
- Pyrrolidine moiety : Often associated with various pharmacological effects.
- Thiophenyl group : Imparts unique electronic properties that can influence interactions with biological systems.
1. Histamine H3 Receptor Ligand
One of the notable activities of this compound is its role as a histamine H3 receptor ligand . It has a reported inhibition constant (Ki) of 0.012 μM , indicating high affinity for this receptor. The histamine H3 receptor is implicated in various neurological processes, and modulation of this receptor can have therapeutic implications for conditions like obesity, cognitive disorders, and sleep regulation.
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including those similar to our compound. In vitro tests have shown that certain pyrrolidine-based compounds exhibit significant antibacterial and antifungal activities against a range of pathogens. For instance, compounds with similar structural motifs have demonstrated minimum inhibitory concentrations (MICs) below 1 µg/mL against various strains, indicating strong antimicrobial properties .
3. Potassium Channel Opener
The compound has also been identified as a potassium channel opener , which suggests potential applications in cardiovascular and neurological disorders where modulation of potassium channels is beneficial.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes within biological systems:
- Receptor Interaction : The pyridazine moiety is known to engage with various receptors, potentially leading to downstream effects that modulate cellular signaling pathways.
- Enzyme Modulation : The compound may inhibit or activate enzymes involved in critical metabolic pathways, contributing to its pharmacological effects.
Case Studies and Experimental Findings
Several studies have explored the biological activity of similar compounds:
| Study | Compound | Activity | MIC Values |
|---|---|---|---|
| Pyrrolidine derivatives | Antibacterial | 32 - 512 μg/mL | |
| Thiazole derivatives | Inhibition of HSET (KIFC1) | Micromolar levels | |
| Pyridazine-based compounds | Antifungal | Below 1 µg/mL |
These findings underscore the importance of structural modifications in enhancing the biological activity of heterocyclic compounds.
特性
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-18(2)13-3-4-14(17-16-13)21-12-5-7-19(9-12)15(20)11-6-8-22-10-11/h3-4,6,8,10,12H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCLTOCVDDOYER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














